molecular formula C6H10O B3051498 (1R)-cyclohex-2-en-1-ol CAS No. 3413-44-3

(1R)-cyclohex-2-en-1-ol

Cat. No.: B3051498
CAS No.: 3413-44-3
M. Wt: 98.14 g/mol
InChI Key: PQANGXXSEABURG-LURJTMIESA-N
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Description

(1R)-Cyclohex-2-en-1-ol is an organic compound with the molecular formula C6H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a cyclohexene ring with a hydroxyl group (-OH) attached to the first carbon in the R-configuration. The presence of both an alkene and an alcohol functional group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1R)-Cyclohex-2-en-1-ol can be synthesized through several methods:

    Reduction of Cyclohex-2-en-1-one: One common method involves the reduction of cyclohex-2-en-1-one using a chiral catalyst to ensure the formation of the (1R)-enantiomer. Catalysts such as chiral oxazaborolidine can be used in the presence of borane (BH3) as the reducing agent.

    Asymmetric Hydrogenation: Another method is the asymmetric hydrogenation of cyclohex-2-en-1-one using a chiral rhodium or ruthenium catalyst. This method also ensures the selective formation of the (1R)-enantiomer.

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale catalytic hydrogenation processes. The choice of catalyst and reaction conditions is optimized to maximize yield and enantiomeric purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form cyclohex-2-en-1-one. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to cyclohexanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form cyclohex-2-en-1-yl chloride.

Common Reagents and Conditions:

    Oxidation: PCC, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: SOCl2 in the presence of pyridine.

Major Products:

    Oxidation: Cyclohex-2-en-1-one.

    Reduction: Cyclohexanol.

    Substitution: Cyclohex-2-en-1-yl chloride.

Scientific Research Applications

(1R)-Cyclohex-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of chiral drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R)-cyclohex-2-en-1-ol depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl and alkene functional groups. These groups can participate in various chemical transformations, such as nucleophilic substitution and electrophilic addition.

In biological systems, the compound’s mechanism of action may involve interactions with specific enzymes or receptors, leading to its observed biological effects. detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    Cyclohexanol: Unlike (1R)-cyclohex-2-en-1-ol, cyclohexanol lacks the alkene group and is fully saturated.

    Cyclohex-2-en-1-one: This compound has a carbonyl group instead of a hydroxyl group, making it more reactive towards nucleophiles.

    (1S)-Cyclohex-2-en-1-ol: The enantiomer of this compound, with the hydroxyl group in the S-configuration.

Uniqueness: this compound is unique due to its chiral nature and the presence of both an alkene and an alcohol functional group. This combination of features makes it a valuable intermediate in asymmetric synthesis and a versatile compound in various chemical reactions.

Properties

IUPAC Name

(1R)-cyclohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQANGXXSEABURG-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC=C[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440607
Record name (1R)-2-Cyclohexen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3413-44-3
Record name (1R)-2-Cyclohexen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-cyclohex-2-en-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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